

A Comprehensive Technical Guide to the Physical and Chemical Properties of Taxifolin

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Compound of Interest

Compound Name: Taxifolin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **taxifolin**, also known as dihydroquercetin. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this potent flavonoid for their research and development endeavors. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from cited literature, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding.

Physicochemical Properties of Taxifolin

Taxifolin (IUPAC name: (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one) is a flavonoid belonging to the flavanone subclass.^[1] It is a naturally occurring compound found in various plants, including the Siberian larch and milk thistle.^[1] The following tables summarize its key physical and chemical properties.

Table 1: General Physicochemical Properties of **Taxifolin**

Property	Value	References
Chemical Formula	C ₁₅ H ₁₂ O ₇	[1][2]
Molar Mass	304.254 g·mol ⁻¹	[1][2]
Appearance	Brown powder; White to White with Yellow Cast Powder	[1][3]
Melting Point	230-233°C (decomposes); 237 °C (459 °F; 510 K)	[1][4][5]
Boiling Point	365.09°C (rough estimate)	[4]
Density	1.3326 (rough estimate)	[4]
Flash Point	264.2 °C	[4]
Vapor Pressure	7.51E-20 mmHg at 25°C	[4]
Refractive Index	1.4790 (estimate)	[4]
LogP	0.95	[2]

Table 2: Solubility of **Taxifolin**

Solvent	Solubility	References
Water	0.87 - 1.2 mg/mL	[6][7]
Ethanol	Approximately 3 mg/mL	[8]
Dimethyl Sulfoxide (DMSO)	Approximately 30 mg/mL	[8]
Dimethylformamide (DMF)	Approximately 30 mg/mL	[8]
DMSO:PBS (pH 7.2) (1:1)	Approximately 0.5 mg/mL	[8]

Table 3: Spectroscopic Data of **Taxifolin**

Spectroscopic Technique	Wavelength (λ_{max}) / Details	References
UV-Vis	290 nm	[8][9]
In DMSO-phosphate buffer: 287 nm and 321 nm	[10]	
In complex with Fe^{2+} : 433 nm and 721 nm	[11][12]	
^1H NMR and ^{13}C NMR	Spectral data are available and have been used for structural confirmation.	[13][14][15][16][17]

Key Experimental Protocols

This section details the methodologies for several key experiments frequently cited in the characterization of **taxifolin**.

2.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[6]

- Procedure: An excess amount of **taxifolin** is added to a specific volume of the solvent of interest (e.g., phosphate buffer at a specific pH).
- The resulting suspension is agitated in a shaker bath at a controlled temperature (e.g., 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- After reaching equilibrium, the suspension is filtered to remove the undissolved solid.
- The concentration of **taxifolin** in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

2.2. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of **taxifolin**.[\[6\]](#)

- **DSC Protocol:** A small, accurately weighed sample of **taxifolin** is placed in an aluminum pan and sealed. The sample is then heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen). The difference in heat flow between the sample and an empty reference pan is measured as a function of temperature, revealing thermal events such as melting and crystallization.[\[6\]](#)
- **TGA Protocol:** A sample of **taxifolin** is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere. The mass of the sample is continuously monitored as the temperature increases. This allows for the determination of thermal stability and the presence of any solvates.[\[6\]](#)

2.3. High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a common method for the quantification and purity assessment of **taxifolin**.[\[7\]](#)[\[17\]](#)

- **Instrumentation:** A standard HPLC system equipped with a UV-Vis detector is used.
- **Column:** A reversed-phase column, such as a C18 column, is typically employed.[\[18\]](#)
- **Mobile Phase:** The mobile phase is usually a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., water with 0.1% acetic acid).[\[7\]](#)[\[18\]](#)
- **Detection:** The UV detector is set to a wavelength where **taxifolin** exhibits maximum absorbance, typically around 290 nm.[\[18\]](#)
- **Quantification:** The concentration of **taxifolin** is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[\[17\]](#)

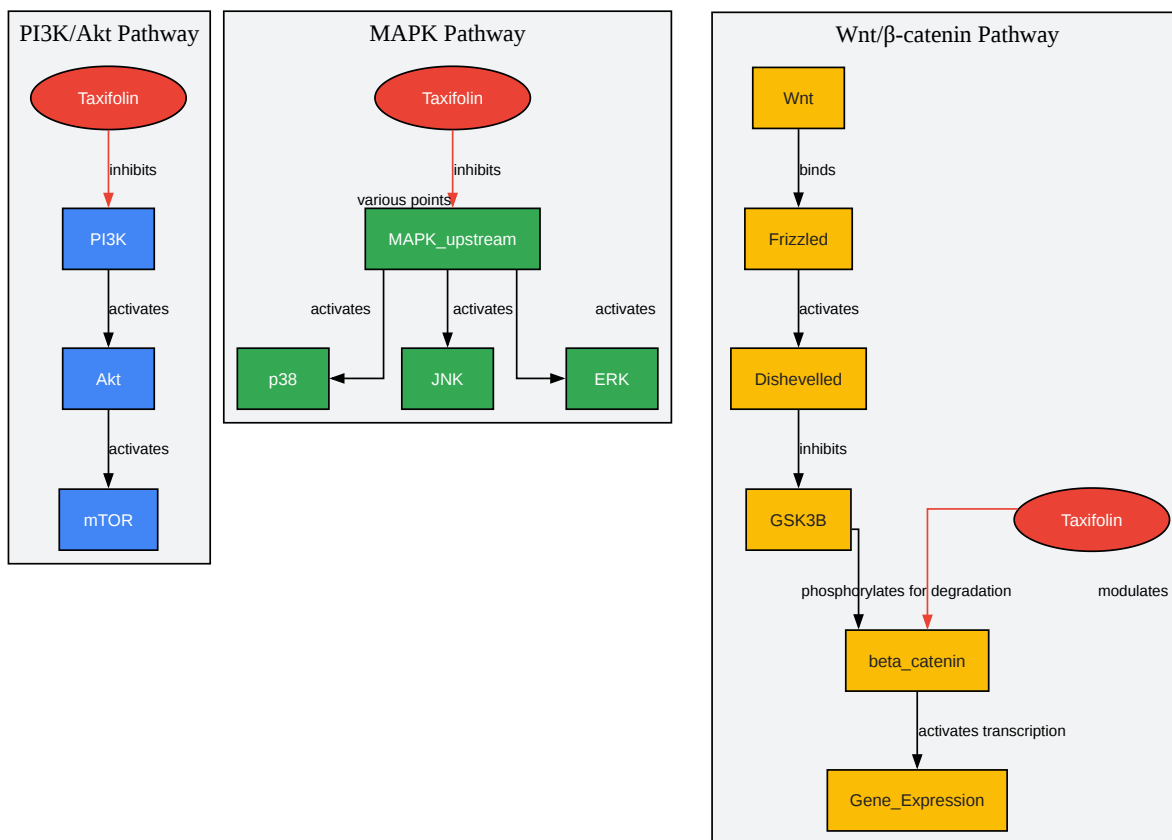
2.4. Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[\[19\]](#)

- **Cell Culture:** The cell line of interest (e.g., HepG2) is seeded in a 96-well plate and allowed to adhere.
- **Treatment:** The cells are then treated with various concentrations of **taxifolin** and incubated for a specified period (e.g., 24 hours).
- **MTT Addition:** After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- **Incubation and Solubilization:** The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is then added to dissolve the formazan.[19]
- **Measurement:** The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The cell viability is then calculated as a percentage relative to the untreated control cells.[19]

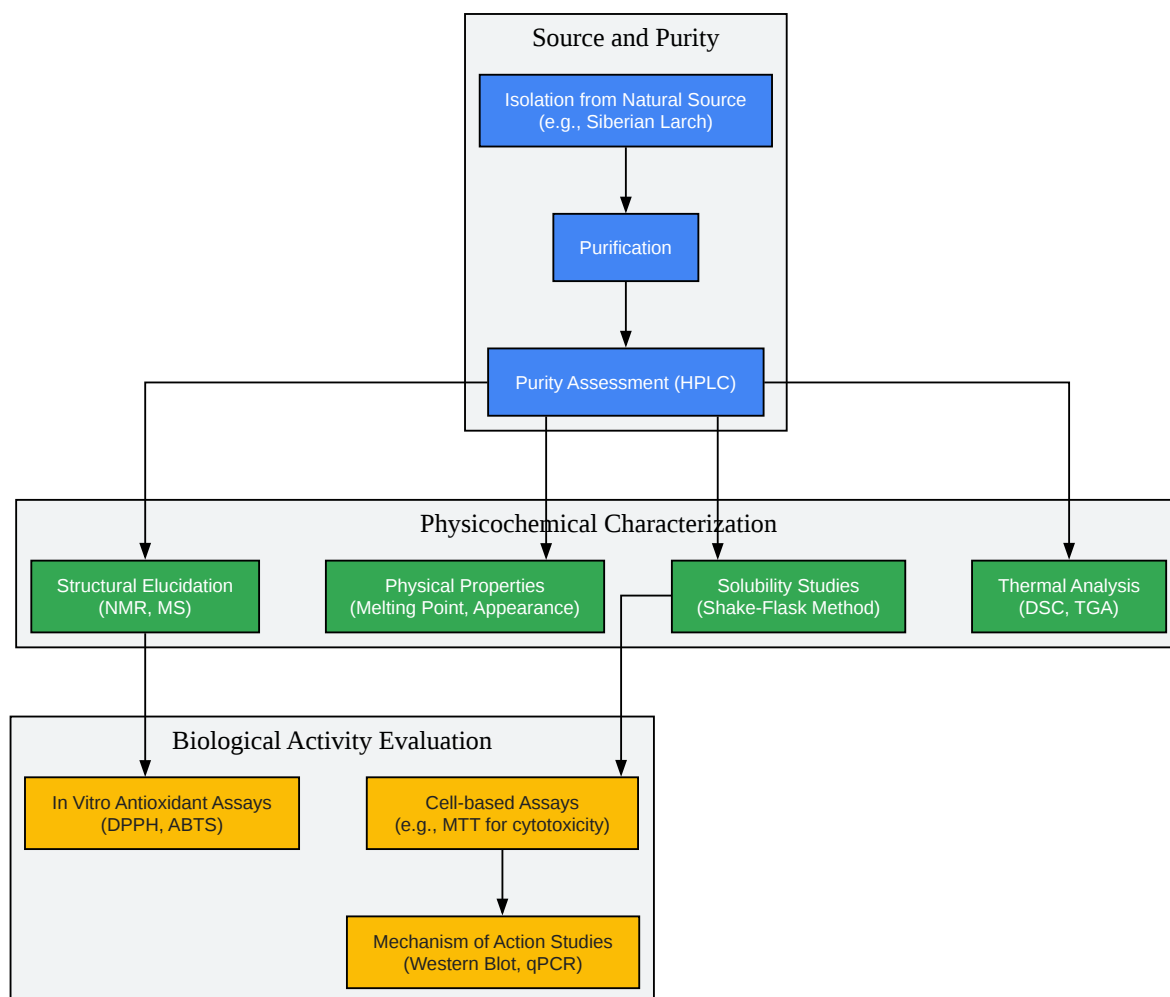
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by **taxifolin** and a typical experimental workflow for its characterization.



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Caption: Key signaling pathways modulated by **taxifolin**.



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Caption: Experimental workflow for **taxifolin** characterization.

Chemical Properties and Reactivity

4.1. Antioxidant Activity

Taxifolin exhibits potent antioxidant activity, which is attributed to its molecular structure.^[20] The presence of multiple hydroxyl groups on its A and B rings, along with a carbonyl group on the C ring, enables it to act as a powerful free radical scavenger.^{[20][21]} Its antioxidant mechanism involves several pathways:

- **Hydrogen Atom Transfer (HAT):** The phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.
- **Single Electron Transfer (SET):** **Taxifolin** can donate an electron to reduce reactive oxygen species.
- **Metal Chelation:** The dihydroxyl group on the B ring and the carbonyl group on the C ring can chelate metal ions such as Fe^{2+} and Cu^{2+} .^{[21][22]} This prevents the generation of highly reactive hydroxyl radicals through the Fenton reaction.

4.2. Signaling Pathway Modulation

Taxifolin has been shown to modulate a variety of intracellular signaling pathways, which underlies its diverse pharmacological effects.^{[21][23]}

- **PI3K/Akt/mTOR Pathway:** **Taxifolin** can inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and inflammatory diseases.^[23]
- **MAPK Pathways:** It can also inhibit the activation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are involved in cellular responses to stress, inflammation, and apoptosis.^{[23][24]}
- **Wnt/ β -catenin Pathway:** **Taxifolin** has been reported to modulate the Wnt/ β -catenin pathway, which plays a crucial role in cell proliferation, differentiation, and carcinogenesis.^{[23][25]}
- **Nrf2-Dependent Signaling:** **Taxifolin** can activate the Nrf2-dependent signaling pathway, leading to the upregulation of antioxidant enzymes and cytoprotective genes.^[23]

This guide provides a foundational understanding of the physical and chemical properties of **taxifolin**, supported by experimental protocols and visual aids to enhance comprehension. For further detailed information, the cited references should be consulted.

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